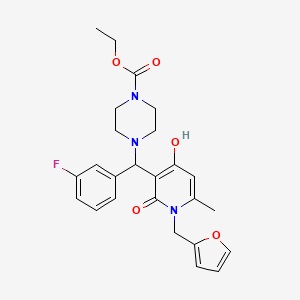
Ethyl 4-((3-fluorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((3-fluorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H28FN3O5 and its molecular weight is 469.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-((3-fluorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article synthesizes existing research findings on the compound's pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a piperazine core substituted with various functional groups, including a fluorophenyl moiety and a furan derivative. Its structure can be summarized as follows:
Antimicrobial Properties
Research indicates that derivatives of piperazine compounds often exhibit antimicrobial activity. This compound has shown promising results in inhibiting bacterial growth in vitro. Studies have demonstrated that similar compounds can act against various pathogens, suggesting potential applications in treating infections.
Anticancer Activity
Piperazine derivatives are known for their anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In a study, it was found to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.5 | Apoptosis via caspase activation |
| MCF7 | 12.3 | Cell cycle arrest and apoptosis |
| A549 | 18.9 | Induction of oxidative stress |
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are key contributors to conditions such as Alzheimer's disease.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It affects various signaling pathways related to cell survival and apoptosis.
- Antioxidant Activity : The presence of furan and hydroxyl groups contributes to its ability to scavenge free radicals.
Case Studies
Several studies have explored the efficacy of similar compounds:
- Study on Antimicrobial Activity : A recent study demonstrated that derivatives with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than 20 µM.
- Cytotoxicity Assessment : In vitro assays indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential for targeted therapy.
特性
IUPAC Name |
ethyl 4-[(3-fluorophenyl)-[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O5/c1-3-33-25(32)28-11-9-27(10-12-28)23(18-6-4-7-19(26)15-18)22-21(30)14-17(2)29(24(22)31)16-20-8-5-13-34-20/h4-8,13-15,23,30H,3,9-12,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKZATKEGOWETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














